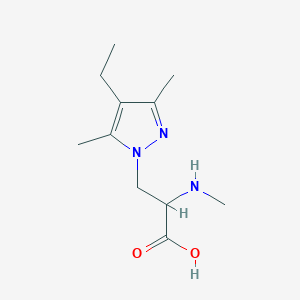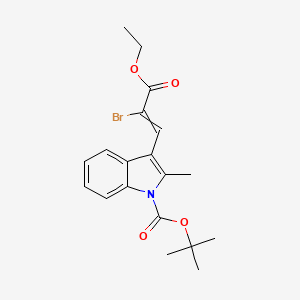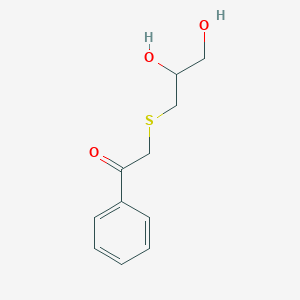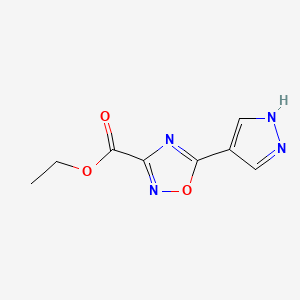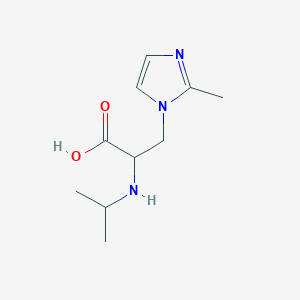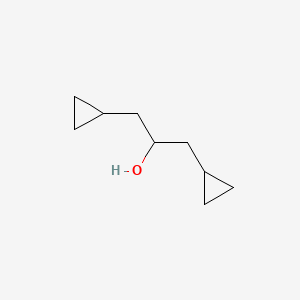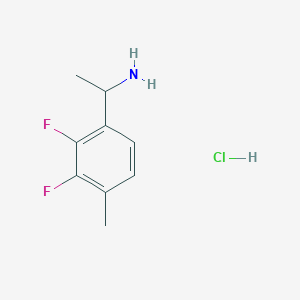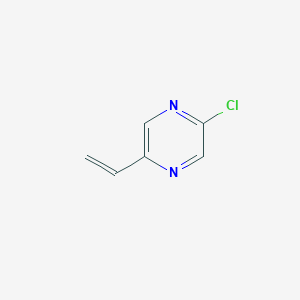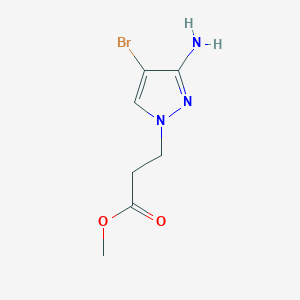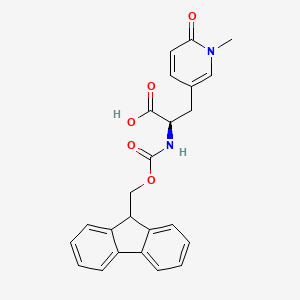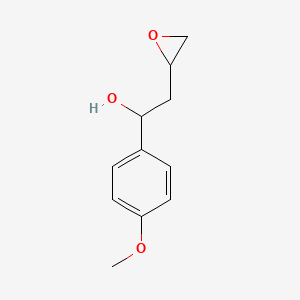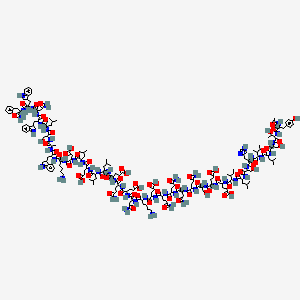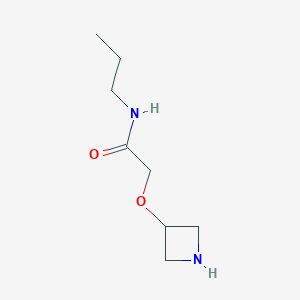
2-(azetidin-3-yloxy)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yloxy)-N-propylacetamide is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-propylacetamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-3-yloxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis , sodium hydride for deprotonation , and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring.
Aplicaciones Científicas De Investigación
2-(azetidin-3-yloxy)-N-propylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yloxy)-N-propylacetamide involves its interaction with molecular targets in biological systems. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors to exert its effects. The specific pathways involved depend on the functional groups attached to the azetidine ring and the target molecules in the biological system .
Comparación Con Compuestos Similares
Similar Compounds
2-azetidinone: A β-lactam compound with a similar azetidine ring structure.
3-pyrrole-substituted 2-azetidinones: Compounds with a pyrrole ring attached to the azetidine ring.
3-(prop-1-en-2-yl)azetidin-2-one: A compound with a similar azetidine ring but different substituents.
Uniqueness
2-(azetidin-3-yloxy)-N-propylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N-propylacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |
Clave InChI |
IQTHGMMBLGEIQE-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)COC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


